N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinic (4-methoxybenzylidene)hydrazide can be synthesized through the reaction of nicotinic acid hydrazide with 4-methoxybenzaldehyde. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Nicotinic (4-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Scientific Research Applications
Nicotinic (4-methoxybenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antitubercular activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of nicotinic (4-methoxybenzylidene)hydrazide involves its interaction with biological targets such as enzymes and receptors. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential cellular components . The compound may also interact with other microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Nicotinic acid (4-methyl-benzylidene)-hydrazide
- Nicotinic acid (4-nitro-benzylidene)-hydrazide
- Nicotinic acid (4-isopropyl-benzylidene)-hydrazide
- Nicotinic acid (4-hydroxy-benzylidene)-hydrazide
Uniqueness
Nicotinic (4-methoxybenzylidene)hydrazide is unique due to the presence of the 4-methoxy group, which imparts specific electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other derivatives .
Properties
CAS No. |
732966-41-5 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-4-11(5-7-13)9-16-17-14(18)12-3-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b16-9+ |
InChI Key |
OGTOITILZHXBDL-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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